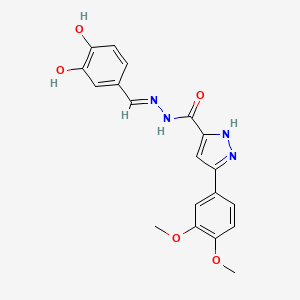![molecular formula C20H21N3O4S B11665379 3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665379.png)
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,4,5-triméthoxy-N-[5-(1-phényléthyl)-1,3,4-thiadiazol-2-yl]benzamide est un composé synthétique qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Le composé présente un groupe triméthoxyphényle, un cycle thiadiazole et une partie benzamide, qui contribuent collectivement à ses diverses activités biologiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 3,4,5-triméthoxy-N-[5-(1-phényléthyl)-1,3,4-thiadiazol-2-yl]benzamide implique généralement plusieurs étapes, en commençant par la préparation des structures de base. Une voie courante comprend la formation du cycle thiadiazole par cyclisation de précurseurs appropriés, suivie de l'introduction du groupe triméthoxyphényle et de la partie benzamide. Les conditions de réaction impliquent souvent l'utilisation de solvants comme le dichlorométhane ou l'éthanol, et de catalyseurs tels que l'acide sulfurique ou l'acide phosphorique pour faciliter les réactions de cyclisation et de couplage.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, employant souvent des réacteurs à flux continu et des systèmes automatisés pour assurer une production cohérente. L'utilisation de réactifs de haute pureté et de mesures strictes de contrôle qualité sont essentielles pour atteindre les spécifications souhaitées du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4,5-triméthoxy-N-[5-(1-phényléthyl)-1,3,4-thiadiazol-2-yl]benzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que l'hydrure de lithium aluminium ou le borohydrure de sodium, ce qui entraîne la réduction de groupes fonctionnels spécifiques.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels sont remplacés par d'autres substituants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Agents halogénants comme le chlorure de thionyle pour la substitution électrophile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Le 3,4,5-triméthoxy-N-[5-(1-phényléthyl)-1,3,4-thiadiazol-2-yl]benzamide a été exploré pour diverses applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Médecine : Évalué pour ses propriétés pharmacologiques, y compris les activités anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 3,4,5-triméthoxy-N-[5-(1-phényléthyl)-1,3,4-thiadiazol-2-yl]benzamide implique son interaction avec diverses cibles moléculaires et voies. Le composé peut inhiber des enzymes ou des récepteurs spécifiques, conduisant à la modulation des voies de signalisation cellulaire. Par exemple, il peut inhiber la polymérisation de la tubuline, affectant la division cellulaire et présentant des propriétés anticancéreuses. De plus, il peut interagir avec des enzymes microbiennes, ce qui entraîne des effets antimicrobiens.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Evaluated for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties. Additionally, it may interact with microbial enzymes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3,4,5-triméthoxybenzamide : Partage la partie triméthoxybenzamide mais ne possède pas le cycle thiadiazole.
3,4,5-triméthoxyphénéthylamine : Contient le groupe triméthoxyphényle mais diffère par la fonctionnalité amine.
3,4,5-triméthoxyphényl-β-aminopropane : Groupe triméthoxyphényle similaire avec une chaîne latérale différente.
Unicité
Le 3,4,5-triméthoxy-N-[5-(1-phényléthyl)-1,3,4-thiadiazol-2-yl]benzamide est unique en raison de la présence du cycle thiadiazole, qui confère des activités biologiques et une réactivité chimique distinctes. Cette caractéristique structurelle le différencie des autres composés ayant des parties similaires, ce qui en fait un candidat précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C20H21N3O4S |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O4S/c1-12(13-8-6-5-7-9-13)19-22-23-20(28-19)21-18(24)14-10-15(25-2)17(27-4)16(11-14)26-3/h5-12H,1-4H3,(H,21,23,24) |
Clé InChI |
XQQZSRWHIUYEFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-{[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11665298.png)
![N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide)](/img/structure/B11665299.png)
![3-(5-chloro-2-thienyl)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665311.png)
![4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11665317.png)
![[3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11665325.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665337.png)
![[3-Bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B11665341.png)
![pentyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11665346.png)
![(2Z)-2-[1-(4-bromoanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11665347.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665353.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665360.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11665365.png)
![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665368.png)
